tetranor-PGFM

Description

Overview of Prostaglandin (B15479496) F2α (PGF2α) and its Metabolites

Prostaglandin F2α (PGF2α) is a biologically active lipid mediator synthesized from arachidonic acid through the action of cyclooxygenase enzymes. researchgate.net Specifically, arachidonic acid is first converted to PGG2 and then to PGH2. researchgate.net PGH2 can then be directly converted to PGF2α. researchgate.net PGF2α is recognized for its diverse physiological roles, including its involvement in inflammation and bone metabolism. researchgate.netnih.gov It exerts its effects by binding to specific G-protein-coupled receptors, initiating various downstream signaling events. ontosight.aioup.com

The biological activity of PGF2α is terminated through metabolic inactivation. A key step in this process is the oxidation of the 15-hydroxyl group, catalyzed by 15-hydroxyprostaglandin dehydrogenase (PGDH), which leads to the formation of 15-keto-PGF2α. oup.commedchemexpress.com Further metabolism often involves the reduction of the double bond at C-13 and C-14, followed by the removal of carbon units from the beta-oxidation of the carboxylic side chain and omega-oxidation of the alkyl side chain. researchgate.netbertin-bioreagent.com This series of enzymatic reactions results in the formation of various metabolites that are ultimately excreted in the urine. researchgate.net

Significance of tetranor-PGFM as a Downstream Metabolite

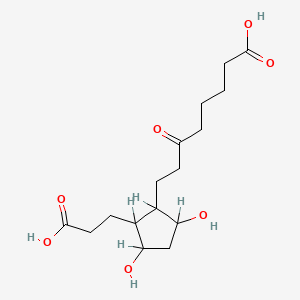

Among the various breakdown products of PGF2α, 5α,7α-dihydroxy-11-ketotetranorprostane-1,16-dioic acid, commonly known as this compound, stands out as a major urinary metabolite. hmdb.caglpbio.comcaymanchem.com Its chemical formula is C16H26O7. nih.govchemspider.com The formation of this compound involves several metabolic steps, including the reduction of the C-13,14 double bond, oxidation at C-15, and the removal of four carbons from the β-terminus. bertin-bioreagent.com

The significance of this compound lies in its utility as a stable and reliable biomarker for the in vivo production of PGF2α. caymanchem.com Since the parent compound, PGF2α, is often unstable and rapidly cleared from circulation, measuring its major, more stable urinary metabolite provides a more accurate reflection of its systemic biosynthesis. caymanchem.commdpi.com For instance, urinary levels of this compound have been observed to increase during pregnancy, returning to pre-pregnancy levels shortly after labor. glpbio.comcaymanchem.com

Historical Context of this compound Discovery and Initial Characterization

The initial identification and characterization of this compound date back to the late 1960s and early 1970s. In 1969, Granström and Samuelsson first reported the structure of a major urinary metabolite of PGF2α in humans, which was identified as this compound. caymanchem.com Subsequent research by the same group further elucidated the metabolism of PGF2α in female subjects, solidifying the role of this compound as a key end product. caymanchem.com These early studies laid the foundation for understanding the metabolic fate of PGF2α and established the basis for using its metabolites as indicators of its production.

Scope and Importance of this compound Studies in Lipid Biochemistry

The study of this compound is a significant area within lipid biochemistry, particularly in the context of the cyclooxygenase pathway. biocompare.com Research in this area contributes to a deeper understanding of the complex network of eicosanoid metabolism and its regulation. By quantifying urinary this compound, researchers can gain insights into the physiological and pathophysiological roles of PGF2α. For example, studies have explored the levels of this compound in various conditions to understand the involvement of PGF2α-mediated pathways. nih.govresearchgate.netresearchgate.net The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in accurately measuring this compound and other eicosanoid metabolites in biological samples. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRHJCFWWOQYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953834 | |

| Record name | 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31935-05-4 | |

| Record name | 9,11-Dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031935054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Tetranor Pgfm

Precursor Role of Prostaglandin (B15479496) F2α (PGF2α)

Prostaglandin F2α (PGF2α) is the primary precursor from which tetranor-PGFM is derived. caymanchem.com PGF2α is a naturally occurring prostaglandin that is synthesized throughout the body and plays a role in various physiological processes. researchgate.netwikipedia.org Following its synthesis and release, PGF2α has a very short half-life in circulation as it is rapidly metabolized into more stable compounds. researchgate.netresearchgate.net The measurement of its metabolites, particularly the major urinary metabolite this compound, serves as a reliable indicator of the in vivo biosynthesis of PGF2α. caymanchem.comcaymanchem.com

Intermediary Metabolites in the PGF2α Catabolic Cascade

The conversion of PGF2α to this compound is not a direct process but involves key intermediary metabolites. This cascade begins with the rapid enzymatic modification of PGF2α, followed by further catabolic steps.

The initial and most significant step in the breakdown of PGF2α is its conversion to 13,14-dihydro-15-keto-PGF2α, a stable metabolite commonly abbreviated as PGFM. caymanchem.complos.org This conversion happens very quickly, particularly during the first passage of blood through the lungs. researchgate.netwtm.at The formation of PGFM from PGF2α is catalyzed by the sequential action of two key enzymes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and Δ13-reductase. caymanchem.comwtm.atresearchgate.net PGFM is a major circulating metabolite and its levels are often measured in plasma and urine to reflect the systemic production of PGF2α. researchgate.netcaymanchem.complos.org

Following its formation, PGFM undergoes further metabolic processing to yield this compound. wtm.at This subsequent conversion involves β-oxidation, a metabolic process where fatty acid chains are shortened. caymanchem.com In this step, two cycles of β-oxidation typically remove four carbon atoms from the carboxyl side chain (the "top" side chain) of PGFM. caymanchem.com This process results in the formation of this compound, which is then efficiently excreted in the urine. caymanchem.comwtm.at The term "tetranor" in its name signifies the removal of these four carbon units from its precursor's structure.

Formation of 13,14-dihydro-15-keto-PGF2α (PGFM)

Enzymatic Systems Involved in this compound Formation

The entire pathway from the initial substrate to the final urinary metabolite is governed by a series of specific enzymatic systems. These include the cyclooxygenase pathway for the initial synthesis of the precursor and subsequent enzymes for its degradation.

Once PGF2α is synthesized, its catabolism into this compound involves specific oxidative and reductive enzymatic reactions. The first step is an oxidation reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the 15-hydroxyl group of PGF2α into a keto group. researchgate.netontosight.ai This is immediately followed by a reduction of the double bond at C-13, a reaction catalyzed by 13,14-reductase, to produce the stable intermediate PGFM. researchgate.net The final stage in the formation of this compound involves further oxidative degradation through the β-oxidation pathway, which shortens the carboxylic acid side chain. caymanchem.com

Data Tables

Table 1: Key Molecules in the Biosynthesis and Metabolism of this compound

| Molecule | Class | Role in Pathway |

|---|---|---|

| Arachidonic Acid | Fatty Acid | Initial substrate for prostaglandin synthesis. wikipedia.orgontosight.ai |

| Cyclooxygenase (COX) | Enzyme | Catalyzes the conversion of arachidonic acid to PGH2. researchgate.netbio-rad.com |

| Prostaglandin H2 (PGH2) | Prostaglandin Intermediate | Precursor to PGF2α and other prostaglandins (B1171923). wikipedia.orgbio-rad.com |

| Prostaglandin F Synthase | Enzyme | Catalyzes the conversion of PGH2 to PGF2α. wikipedia.org |

| Prostaglandin F2α (PGF2α) | Prostaglandin | Direct precursor to the PGFM and this compound metabolic cascade. caymanchem.com |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Enzyme | Oxidizes PGF2α to begin its catabolism. researchgate.netontosight.ai |

| Δ13-Reductase | Enzyme | Reduces the product of 15-PGDH to form PGFM. caymanchem.comresearchgate.net |

| 13,14-dihydro-15-keto-PGF2α (PGFM) | Metabolite | Major stable, circulating intermediate metabolite. caymanchem.complos.org |

| β-oxidation Enzymes | Enzyme System | Catabolizes PGFM to shorten the carbon chain. caymanchem.com |

| This compound | Metabolite | Major urinary end-product of PGF2α metabolism. caymanchem.comwtm.at |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 9α,11α-dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid | This compound caymanchem.com |

| Prostaglandin F2α | PGF2α researchgate.net |

| 13,14-dihydro-15-keto-Prostaglandin F2α | PGFM caymanchem.complos.org |

| Arachidonic Acid | AA researchgate.net |

| Prostaglandin H2 | PGH2 bio-rad.com |

| Prostaglandin G2 | PGG2 bio-rad.com |

| Prostaglandin E2 | PGE2 bio-rad.com |

| Prostaglandin D2 | PGD2 bio-rad.com |

| tetranor-PGEM | - google.com |

| tetranor-PGDM | - medchemexpress.com |

| tetranor-PGJM | - google.com |

Role of Cyclooxygenase (COX) Pathway

Comparative Analysis of this compound Metabolism with Other Prostaglandin Metabolites

The metabolic pathways of primary prostaglandins share common initial steps but diverge based on the specific structure of the parent prostaglandin, leading to distinct major urinary metabolites.

Distinction from tetranor-Prostaglandin E Metabolite (tetranor-PGEM) Pathways

The metabolism of Prostaglandin E2 (PGE2) to its major urinary metabolite, tetranor-PGEM, shares a similar enzymatic framework with PGF2α metabolism. The initial steps involve oxidation by 15-PGDH and reduction by 15-oxo-prostaglandin Δ13-reductase to form 13,14-dihydro-15-keto-PGE2 (PGEM). wtm.atnih.gov This is followed by β- and ω-oxidation to yield tetranor-PGEM. mdpi.com

A critical distinction lies in the chemical stability of the intermediate and final metabolites. PGEM is chemically unstable and readily undergoes dehydration in aqueous media to form 15-keto-13,14-dihydro-PGA2. wtm.at Similarly, the final urinary metabolite, tetranor-PGEM, which possesses a β-hydroxyketone structure, is also prone to dehydration, converting into the more stable cyclopentenone, tetranor-PGAM. wtm.atgoogle.com This inherent instability is a key feature distinguishing the PGE2 metabolic pathway from that of PGF2α, as this compound is a stable dihydroxy compound not subject to such dehydration. wtm.at

Distinction from tetranor-Prostaglandin D Metabolite (tetranor-PGDM) Pathways

The metabolism of Prostaglandin D2 (PGD2) to its major urinary metabolite, tetranor-PGDM, also follows the general pathway of 15-keto-dihydro formation followed by β- and ω-oxidation. mdpi.comcaymanchem.com Tetranor-PGDM is an abundant urinary metabolite in both humans and mice, reflecting systemic PGD2 production. caymanchem.comresearchgate.net

However, the PGD2 pathway has additional branches not present for PGF2α. PGD2 can be converted by aldo-keto reductase enzymes (like AKR1C3) into a stereoisomer of PGF2α, known as 11β-PGF2α, which has its own distinct biological activities and metabolites. researchgate.netnih.gov Furthermore, PGD2 can undergo spontaneous dehydration to form the J-series prostaglandins (e.g., PGJ2), which are electrophilic cyclopentenones with unique signaling properties. bio-rad.compnas.orgresearchgate.net This potential for conversion into different prostaglandin series (F and J series) introduces a level of metabolic complexity not observed in the direct, primary catabolism of PGF2α to this compound.

Distinction from tetranor-Prostaglandin A Metabolite (tetranor-PGAM) and tetranor-Prostaglandin J Metabolite (tetranor-PGJM) Pathways

The pathways leading to tetranor-PGAM and tetranor-PGJM are fundamentally different from that of this compound, primarily because their precursors, PGA2 and PGJ2, are cyclopentenone prostaglandins.

Tetranor-PGAM can be formed through two main routes: either by the metabolic degradation of PGA2 (which itself is a dehydration product of PGE2) via a pathway analogous to that of PGE2, or directly from the dehydration of tetranor-PGEM. google.comuwyo.edu

Tetranor-PGJM is considered a potential metabolite of PGD2. caymanchem.com Its formation can occur via the metabolism of PGJ2 (a dehydrated PGD2 metabolite) or through the dehydration of tetranor-PGDM. google.com The defining characteristic of these pathways is the presence of an α,β-unsaturated ketone in the cyclopentane (B165970) ring. This feature makes them electrophilic and susceptible to reactions like Michael addition with cellular nucleophiles, a chemical property not shared by this compound. pnas.orgcaymanchem.com

Metabolic Excretion Patterns of this compound in Research Models

This compound is recognized as the major urinary metabolite of PGF2α across various species, making its quantification in urine a valuable tool for assessing in vivo PGF2α synthesis. caymanchem.comlifelynxconnect.eu Studies in different research models have provided quantitative data on its excretion.

In humans, urinary excretion of this compound shows baseline levels that can be significantly altered by physiological conditions. For instance, pregnancy leads to a marked increase in PGF2α production, which is reflected in elevated urinary this compound levels. caymanchem.com

Studies in animal models have confirmed the role of this compound as a key PGF2α metabolite. In rabbits, following administration of labeled PGF2α, the major urinary metabolite identified was a tetranor derivative. wtm.atlifelynxconnect.eu In cows, this compound is the predominant urinary metabolite of PGF2α. lifelynxconnect.eu Research in felines, such as the Iberian lynx, has also identified this compound in urine via liquid chromatography-mass spectrometry (LCMS), confirming its existence as a metabolite in this species. lifelynxconnect.eu While urine is the primary route for its elimination, prostaglandin metabolites can also be found in feces, as demonstrated in studies with lynx and other species. wtm.atlifelynxconnect.eusemanticscholar.org In a murine model of food allergy, urinary this compound showed a transient increase, indicating its utility as a biomarker in various research contexts. nih.govresearchgate.net

Below is a table summarizing the excretion data for this compound in different research models based on available findings.

| Research Model | Condition | Sample Type | Reported Excretion Levels | Citation |

| Human | Healthy Female | Urine | 7-13 µg/24 hours | caymanchem.com |

| Human | Healthy Male | Urine | 11-59 µg/24 hours | caymanchem.com |

| Human | Pregnant Female | Urine | 2 to 5-fold higher than non-pregnant levels | caymanchem.com |

| Iberian Lynx | Pregnant | Urine | Detected and confirmed via LCMS | lifelynxconnect.eu |

| Cow | N/A | Urine | Identified as the predominant urinary PGF2α metabolite | lifelynxconnect.eu |

| Rabbit | N/A | Urine | Identified as a major urinary metabolite | wtm.atlifelynxconnect.eu |

| Mouse | Food Allergy Model | Urine | Transiently increased | nih.govresearchgate.net |

Analytical Methodologies for Tetranor Pgfm Quantification in Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental step in the analysis of tetranor-PGFM, enabling its separation from other related compounds and potential interferences present in biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the separation of prostaglandin (B15479496) metabolites, including this compound. lifelynxconnect.eu In several research applications, HPLC is used to fractionate extracts from biological samples, such as urine, prior to further analysis. lifelynxconnect.eu For instance, in studies involving the Iberian lynx, HPLC was employed to separate various PGF2α metabolites. The elution positions of standards like PGF2α, PGFM, and this compound were determined in distinct HPLC runs, with this compound typically eluting in early fractions. lifelynxconnect.eu This separation is often followed by quantification using other methods like enzyme immunoassays (EIA) or mass spectrometry (MS) to confirm the identity and concentration of the target analyte in the specific HPLC fractions. lifelynxconnect.eu The combination of HPLC with these detection methods allows for the creation of HPLC immunograms, which map the immunoreactivity across the separated fractions, helping to identify and quantify specific metabolites. lifelynxconnect.eu

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times due to the use of smaller particle size columns (typically 1.7 µm). researchgate.netnih.gov UPLC is frequently coupled with mass spectrometry for the quantification of eicosanoids, including this compound, in biological fluids. nih.govnih.gov A key advantage of UPLC is its ability to achieve rapid separation, with some methods separating a comprehensive panel of eicosanoids in as little as five minutes. nih.gov This high-throughput capability is particularly valuable for clinical and toxicological studies that require the analysis of a large number of samples. researchgate.net UPLC systems often utilize reversed-phase columns, such as the Acquity UPLC BEH C18, and employ gradient elution with mobile phases typically consisting of an aqueous solution with a small percentage of acid (like formic or acetic acid) and an organic solvent like acetonitrile. nih.govnih.gov

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is the gold standard for the quantification of this compound due to its exceptional sensitivity and specificity. It is almost always coupled with a chromatographic separation technique like HPLC or UPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the definitive identification and quantification of this compound. lifelynxconnect.eu Following separation by HPLC, fractions can be subjected to LC-MS analysis. The mass spectrometer identifies the compound based on its specific mass-to-charge ratio (m/z). For this compound, characteristic transitions, such as from m/z 311.1 to product ions m/z 293.1, 121.3, and 109.2, are used for its unambiguous detection. lifelynxconnect.eu This method has been successfully used to confirm the presence of this compound in the urine of various species, demonstrating the utility of LC-MS in non-invasive wildlife monitoring. lifelynxconnect.eu Efficient LC-MS methods have been developed for the analysis of common prostaglandin urinary metabolites, including this compound, providing a means to gauge prostaglandin production and its biological impact. researchgate.netscilit.com

Tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS) for Enhanced Specificity and Sensitivity

For even greater specificity and sensitivity, tandem mass spectrometry (MS/MS) is employed. This technique, often referred to as LC-MS/MS or UPLC-MS/MS, involves multiple stages of mass analysis. google.com In a typical setup, the first mass spectrometer selects the precursor ion of the target analyte (e.g., m/z 311.1 for this compound), which is then fragmented. The second mass spectrometer then analyzes the resulting product ions. lifelynxconnect.eu This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly reduces background noise and enhances the certainty of identification and the accuracy of quantification. researchgate.netqmul.ac.uk

UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple urinary eicosanoids, including this compound. researchgate.netnih.gov These methods are robust, precise, and have low detection limits, making them suitable for biomarker profiling in clinical research. researchgate.net Some advanced UPLC-MS/MS systems can analyze over 150 lipid mediators in a single run. shimadzu.com The sensitivity of these methods allows for the detection of analytes at the picogram level. csic.es

Table 1: Example of UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Waters Acquity UPLC | nih.gov |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | nih.gov |

| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex 5500, LCMS-8060) | shimadzu.comcmicgroup.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | qmul.ac.uk |

| MRM Transition for this compound | m/z 329.1 -> 293.1 | cmicgroup.com |

| Limit of Quantification (LOQ) | Can be as low as sub-ng/mL in plasma | csic.escmicgroup.com |

The accurate quantification of this compound is highly dependent on the efficiency of its extraction from the biological matrix, which is typically urine or plasma. lifelynxconnect.eucmicgroup.com These matrices are complex and contain numerous substances that can interfere with the analysis. Therefore, a robust sample preparation protocol is essential.

Commonly used techniques for sample preparation include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). cmicgroup.com LLE utilizes the differential solubility of the analyte in two immiscible liquids to separate it from the matrix. A modified Bligh and Dyer LLE technique has been successfully applied for the extraction of eicosanoids from urine. nih.gov

SPE is another widely used method where the analyte is selectively adsorbed onto a solid sorbent material packed in a cartridge, while interferences are washed away. cmicgroup.comlipidmaps.org The choice of SPE sorbent is critical; for instance, some studies have found that certain SPE columns, like Strata-X, may not effectively bind this compound under specific conditions. lipidmaps.org Conversely, Strata X-AW cartridges have shown high recovery rates (93–107%) for this compound, outperforming other types like C18 Sep-Pak and Oasis HLB. csic.es The total extraction recovery for tetranor species has been noted to be lower with some SPE methods compared to liquid-liquid extraction. cmicgroup.com

To correct for any loss of the analyte during sample preparation and analysis, a stable isotope-labeled internal standard, such as a deuterated version of this compound, is often added to the sample at the beginning of the workflow. qmul.ac.uklipidmaps.org This allows for accurate quantification through stable isotope dilution methods. lipidmaps.org

Table 2: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Can have high recovery for certain analytes. | Can be labor-intensive and may use large volumes of organic solvents. | nih.govcmicgroup.com |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent. | Can provide cleaner extracts and is amenable to automation. | Recovery can be highly dependent on the choice of sorbent and elution conditions. Some sorbents may have low recovery for this compound. | csic.escmicgroup.comlipidmaps.org |

| Online SPE | Automated SPE directly coupled to the LC system. | High-throughput, reduced sample handling, and increased reproducibility. | Requires specialized equipment. | researchgate.netnih.gov |

Isotope Dilution Mass Spectrometry Approaches

Isotope dilution mass spectrometry (IDMS) is a highly accurate and specific method for the quantification of this compound in biological samples. This technique involves the addition of a known amount of an isotopically labeled internal standard, such as tetranor-PGDM-d6, to the sample prior to extraction and analysis. caymanchem.com The use of a stable isotope-labeled internal standard allows for the correction of analyte loss during sample preparation and variations in mass spectrometric response, leading to precise and reliable quantification. researchgate.net

The general workflow for IDMS analysis of this compound includes sample preparation, often involving solid-phase extraction (SPE) to remove interfering substances, followed by chromatographic separation, typically using liquid chromatography (LC). researchgate.netcsic.es The eluent is then introduced into a mass spectrometer, where the analyte and the internal standard are ionized and their respective signals are measured. csic.es Quantification is achieved by calculating the ratio of the signal from the endogenous this compound to that of the known amount of the added internal standard. researchgate.net

Various LC-MS/MS methods have been developed for the simultaneous quantification of multiple eicosanoid metabolites, including this compound. researchgate.netcsic.es These methods often utilize multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. csic.esersnet.org The selection of appropriate precursor and product ion transitions for both the analyte and the internal standard is crucial for the specificity of the assay.

Immunoassay Development and Application

Enzyme Immunoassay (EIA) for Prostaglandin Metabolites

Enzyme immunoassays (EIAs) are a common and relatively high-throughput method for the quantification of prostaglandin metabolites, including those structurally related to this compound. biomol.comnih.gov These assays are based on the principle of competitive binding, where the target analyte in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of binding sites on a specific antibody. nih.govelabscience.com The amount of bound enzyme is inversely proportional to the concentration of the analyte in the sample. elkbiotech.com

Commercially available EIA kits exist for various prostaglandin metabolites, such as 13,14-dihydro-15-keto-PGF2α (PGFM), a closely related compound to this compound. biomol.com These kits typically provide a microplate pre-coated with an antibody, the enzyme-labeled prostaglandin, and standards for creating a calibration curve. elabscience.comelkbiotech.com The signal is generated by the addition of a substrate that is converted by the enzyme into a measurable product, often a colored or fluorescent compound. nih.govelabscience.com

While EIAs offer advantages in terms of cost-effectiveness and ease of use compared to mass spectrometry, they can be susceptible to interference from the sample matrix. nih.govcaymanchem.com Therefore, sample purification may be necessary to obtain accurate results, especially for complex matrices like plasma. caymanchem.com

Development of Specific Antibodies to this compound

The development of highly specific antibodies is a critical step in the creation of a reliable immunoassay for this compound. This process typically involves immunizing animals, such as mice or rabbits, with an immunogen that consists of this compound conjugated to a carrier protein. nih.govgoogle.com The carrier protein enhances the immunogenicity of the small this compound molecule, stimulating the production of antibodies.

Following immunization, hybridoma technology can be employed to produce monoclonal antibodies. nih.gov This involves fusing antibody-producing spleen cells from the immunized animal with myeloma cells to create hybridoma cell lines that continuously produce a single type of antibody with high specificity for this compound. nih.gov Alternatively, polyclonal antibodies can be generated, which are a mixture of antibodies that recognize different epitopes on the this compound molecule. google.com

The selection of antibodies with high affinity and specificity for this compound is crucial. This is often achieved through screening processes that assess the antibody's ability to bind to this compound and its cross-reactivity with other related eicosanoids. nih.govgoogle.com

Cross-Reactivity Considerations with Related Eicosanoids in Immunoassays

A significant challenge in the development and application of immunoassays for this compound is the potential for cross-reactivity with other structurally similar eicosanoids. caymanchem.comcaymanchem.com Eicosanoids are a large family of signaling molecules derived from fatty acids, and many share a common structural backbone. lifelynxconnect.eu This structural similarity can lead to the antibody binding to compounds other than the target analyte, resulting in inaccurate measurements.

For instance, an antibody developed for PGFM may show some degree of cross-reactivity with other prostaglandin metabolites like 13,14-dihydro-15-keto Prostaglandin E2 or 15-keto Prostaglandin F2α. biomol.com It is essential to thoroughly characterize the cross-reactivity profile of any antibody used in an immunoassay. nih.gov This is typically done by testing the antibody's binding to a panel of related compounds. biomol.combiomol.com

The table below presents a summary of cross-reactivity data for a commercially available PGFM EIA kit, demonstrating the specificity of the antibody for its target analyte and minimal cross-reactivity with other prostaglandins (B1171923).

| Compound | Cross-Reactivity (%) |

| 13,14-dihydro-15-keto Prostaglandin F2α | 100 |

| 13,14-dihydro-15-keto Prostaglandin E2 | 2.7 |

| 15-keto Prostaglandin F2α | 1.8 |

| Prostaglandin D2 | <0.01 |

| Prostaglandin E2 | <0.01 |

| Prostaglandin F1α | <0.01 |

| 6-keto Prostaglandin F1α | <0.01 |

| Prostaglandin F2α | <0.01 |

| Thromboxane B2 | <0.01 |

| Data sourced from a commercially available 13,14-dihydro-15-keto Prostaglandin F2α ELISA Kit datasheet. biomol.com |

Similarly, an EIA developed for tetranor-PGDM showed negligible cross-reactivity with tetranor-PGEM, this compound, and tetranor-PGAM. researchgate.netnih.gov This high specificity is crucial for ensuring that the assay accurately measures only the intended target.

Validation and Robustness of Analytical Methods in Research Settings

Linearity and Range of Quantitation

The validation of analytical methods is essential to ensure their suitability for their intended purpose. europa.eu Linearity and the range of quantitation are critical parameters that define the performance of an analytical method for this compound. europa.euedqm.eu

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation between the measured signal and the known concentration. csic.es A high correlation coefficient (R²) value, typically greater than 0.99, indicates good linearity. csic.es

The range of quantitation is the interval between the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ) for which the analytical procedure has been demonstrated to have a suitable level of precision and accuracy. europa.eu The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, while the ULOQ is the highest concentration. europa.eu

The table below summarizes the linearity and quantitation range for a developed EIA for tetranor-PGDM, a related metabolite.

| Parameter | Value |

| Range of Quantitation (ROQ) | 0.252 to 20.2 ng/mL |

| Limit of Detection (LOD) | 0.0498 ng/mL |

| Half-maximal Inhibition Concentration (IC50) | 1.79 ng/mL |

| Data from a study on the development of a monoclonal antibody-based EIA for tetranor-PGDM. nih.gov |

For LC-MS/MS methods, the linear range can be quite broad. For example, a method for the analysis of 13 eicosanoids, including this compound, demonstrated linearity from 0.16 to 330 ng/mL with correlation coefficients higher than 0.99. csic.es

Precision and Accuracy Assessments

The reliability of any analytical method hinges on its precision and accuracy. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It is often expressed as the coefficient of variation (%CV) or relative standard deviation (RSD%). Accuracy, on the other hand, denotes the closeness of the mean of a set of results to the true or accepted reference value, typically expressed as a percentage of recovery. chromatographyonline.com

For the quantification of this compound and related prostanoid metabolites, rigorous validation of precision and accuracy is a prerequisite for its application in research and clinical settings. These assessments are typically performed at different concentration levels, including the lower limit of quantification (LLOQ), and at low, medium, and high-quality control (QC) concentrations.

Intra- and Inter-Assay Precision

Intra-assay precision (also known as repeatability) evaluates the precision within a single analytical run, while inter-assay precision (or intermediate precision) assesses the variation between different runs on different days. chromatographyonline.com For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are frequently employed for this compound analysis, acceptance criteria for precision are often guided by regulatory bodies like the U.S. Food and Drug Administration (FDA). Generally, the %CV should not exceed 15% for QC samples, and 20% at the LLOQ. nih.govnih.gov

In a study developing a high-throughput online solid-phase extraction (SPE)-LC-MS/MS method for related tetranor metabolites, the intra- and inter-assay precision were both within the acceptable range of <15% CV. nih.govresearchgate.net Similarly, another LC-MS/MS method for the simultaneous quantification of multiple eicosanoids, including this compound, reported intra- and inter-day precision values that met the acceptance criteria according to US Food and Drug Administration guidelines. nih.gov

Enzyme immunoassays (EIAs) are another common method for prostaglandin metabolite quantification. For a PGFM EIA used to monitor pregnancy in the giant panda, the intra-assay CV was less than 10%, and the inter-assay CVs for high and low controls were 13% and 16%, respectively. plos.org

Accuracy

Accuracy is determined by spiking a known amount of the analyte into a blank matrix and calculating the percentage of the known amount that is recovered by the assay. chromatographyonline.com For LC-MS/MS methods, the accuracy should typically be within 85-115% of the nominal concentration, and 80-120% at the LLOQ. nih.gov

A validated LC-MS/MS method for eicosanoid analysis in mouse colon tissue demonstrated inter- and intraday accuracy between 85% and 115%. nih.gov Another study validating an LC-MS/MS method for tetranor-PGEM reported spike recoveries ranging from 94% to 101%. researchgate.net

The following interactive table summarizes precision and accuracy data from a representative LC-MS/MS method for the quantification of this compound and a related metabolite, tetranor-PGDM. nih.gov

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| This compound | LLOQ (1 ng/mL) | 20.1 | 4.2 | 109.8 | 99.3 |

| LQC (2 ng/mL) | 8.0 | 3.5 | 113.8 | 100.5 | |

| MQC (50 ng/mL) | 6.3 | 6.3 | 114.7 | 100.5 | |

| HQC (150 ng/mL) | 2.7 | 6.3 | 98.5 | 100.5 | |

| tetranor-PGDM | LLOQ (1 ng/mL) | 6.3 | 5.0 | 98.5 | 86.4 |

| LQC (2 ng/mL) | 15.4 | 12.3 | 105.5 | 102.6 | |

| MQC (50 ng/mL) | 11.4 | 3.5 | 106.7 | 85.7 | |

| HQC (150 ng/mL) | 9.0 | 12.6 | 91.1 | 86.3 |

Data sourced from a study on the simultaneous quantitation of lipid biomarkers for inflammatory bowel disease using LC-MS/MS. nih.gov

Recovery Studies in Complex Biological Samples

The quantification of this compound in biological matrices such as urine, plasma, and tissue homogenates presents a significant analytical challenge due to the complexity of these samples. The "matrix effect," caused by co-eluting endogenous components, can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement and thus affecting the accuracy of the measurement. csic.es Therefore, recovery studies are essential to evaluate the efficiency of the sample extraction and clean-up procedures in isolating this compound from the biological matrix.

Recovery is determined by comparing the analytical response of an analyte spiked into a biological sample before extraction to the response of the analyte in a neat solution at the same concentration. The goal is to develop an extraction method that provides high and consistent recovery.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples. The choice of SPE sorbent is critical for achieving optimal recovery of this compound.

In a study developing a UPLC/MS/MS method for the analysis of 13 eicosanoids, including this compound, in urine, different SPE cartridges were evaluated. csic.es The researchers found that matrix-related ion-suppression effects were significant for this compound and tetranor-PGEM. csic.es To address this, they compared the recovery of three different SPE cartridges: Strata X-AW, C18 Sep-Pak, and Oasis HLB. csic.es The Strata X-AW cartridges demonstrated the highest average recoveries for the 13 compounds tested, ranging from 93% to 107%. csic.es In contrast, the C18 Sep-Pak and Oasis HLB cartridges yielded lower recoveries of 59-67% and 60-71%, respectively. csic.es

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common sample preparation technique. While effective, it can be more labor-intensive than SPE. The choice of solvent is crucial for efficient extraction.

Recovery in Different Matrices

The recovery of this compound can vary depending on the biological matrix. For instance, a study measuring PGFM in Iberian lynx urine reported recoveries of 83% to 159% after adding known amounts of PGFM to diluted urine samples. lifelynxconnect.eu Another study developing a competitive enzyme immunoassay for tetranor-PGDM in artificial urine reported recoveries ranging from 82.3% to 113.5% after SPE, which were within the acceptable limits of 80-120%. researchgate.net

The following interactive table presents data from a study that assessed the recovery of various eicosanoids, including this compound, from mouse colon tissue using a validated LC-MS/MS method. nih.gov

| Analyte | Recovery (%) |

| This compound | 85.9 ± 4.2 |

| tetranor-PGDM | 86.4 ± 5.0 |

| Resolvin D2 | 102.6 ± 12.3 |

| Resolvin D3 | 85.7 ± 3.5 |

Data represents the mean ± standard deviation of the recovery from spiked mouse colon homogenates. nih.gov

Role of Tetranor Pgfm As a Biochemical Marker in Research Models

Reflection of Endogenous Prostaglandin (B15479496) F2α Biosynthesis

Prostaglandin F2α is a bioactive lipid involved in a myriad of physiological and pathological processes, including inflammation and reproductive functions. binasss.sa.crnih.gov However, PGF2α itself is rapidly metabolized in the body, primarily during its first pass through the lungs, to 13,14-dihydro-15-keto-PGF2α (PGFM). wtm.atresearchgate.net This initial metabolite is then further broken down into smaller, more water-soluble compounds that are excreted in the urine. The primary urinary metabolite of this cascade is tetranor-PGFM. caymanchem.combertin-bioreagent.com

The metabolic pathway from PGF2α to this compound involves several enzymatic steps, including oxidation and beta-oxidation, which results in the removal of four carbon atoms from the parent molecule. bertin-bioreagent.com This makes the measurement of urinary this compound a reliable and time-integrated indicator of the total endogenous production of PGF2α. caymanchem.comnih.gov

Application in Monitoring Physiological States in Animal Models

The ability to non-invasively monitor physiological changes is crucial in wildlife conservation and animal research. This compound has emerged as a valuable tool in this regard, particularly in studies of reproductive physiology and for establishing baseline physiological data.

Research on Reproductive Physiology (e.g., Pregnancy Monitoring in Iberian Lynx)

In several feline species, including the endangered Iberian lynx, monitoring pregnancy is essential for successful captive breeding programs. wtm.atsi.edu While the direct measurement of PGF2α is challenging due to its rapid metabolism, its metabolites, including PGFM and by extension this compound, have proven to be effective markers. wtm.atlifelynxconnect.eu Studies have shown that fecal and urinary concentrations of PGFM increase significantly during the last trimester of pregnancy in the Iberian lynx, allowing for a clear distinction between pregnant and pseudo-pregnant states. wtm.atsi.edu

Liquid chromatography-mass spectrometry (LC-MS) analyses have confirmed the presence of both PGFM and this compound in the urine and feces of the Iberian lynx. lifelynxconnect.eunih.govnih.gov Although PGFM is often the more abundant immunoreactive metabolite measured in these studies, the detection of this compound further solidifies the utility of prostaglandin metabolite analysis in reproductive monitoring. wtm.atlifelynxconnect.eu In one pregnant Iberian lynx, fecal PGFM concentrations rose from a baseline of approximately 0.07 µg/g to a peak of 4.1 µg/g just before parturition. wtm.at In contrast, PGF2α levels remained significantly lower. wtm.at This highlights the advantage of measuring the more stable and abundant downstream metabolites.

Fecal Prostaglandin Metabolite Levels in a Pregnant Iberian Lynx

| Metabolite | Baseline Concentration (µg/g) | Peak Concentration (µg/g) | Day of Increase |

|---|---|---|---|

| PGFM | 0.07 ± 0.03 | 4.1 | Day 41 of pregnancy |

| PGF2α | 0.03 ± 0.02 | <0.24 | Did not significantly increase until day 56 |

Investigations of Baseline Excretion in Healthy Organisms

Establishing normal physiological ranges for biochemical markers is a fundamental aspect of both veterinary and human medicine. For this compound, baseline excretion levels have been determined in healthy humans. Normal healthy females excrete between 7 and 13 micrograms of this compound per day, while healthy males excrete a wider range of 11 to 59 micrograms per 24 hours. caymanchem.com During pregnancy, these levels can increase two to five-fold, returning to pre-pregnancy levels shortly after labor. caymanchem.com Such data provide a crucial reference point for studies investigating pathological conditions.

Utility in Preclinical Studies of Systemic or Localized Biological Perturbations

Preclinical research using animal models is vital for understanding disease mechanisms and for the development of new therapies. This compound serves as a useful biomarker in these studies, particularly in the fields of toxicology and inflammation research.

Assessment of Prostaglandin Metabolism in Toxicology Research

Toxicology studies often investigate how chemical compounds affect physiological pathways. The measurement of urinary prostaglandin metabolites like this compound can provide insights into how a substance may be altering inflammatory or other prostaglandin-mediated processes. For instance, studies on colitis-associated colorectal cancer in mice have shown that urinary levels of various prostaglandin metabolites, including those of PGF2α, are significantly increased in tumor-bearing mice. plos.org This indicates a disruption in prostaglandin metabolism associated with the disease state.

Differentiation from Other Prostaglandin Metabolite Biomarkers for Specific Pathways

In the landscape of biochemical research, the utility of a biomarker is defined by its specificity. The measurement of prostaglandin metabolites allows for a non-invasive assessment of the in vivo synthesis of their parent compounds. However, a clear understanding of their distinct metabolic origins is crucial for accurate interpretation. This compound (tetranor-prostaglandin F metabolite) serves as a specific marker for the prostaglandin F2α (PGF2α) pathway, and its differentiation from other eicosanoid metabolites is fundamental to its application in research.

The primary distinguishing feature of this compound is that it is the major urinary metabolite of PGF2α. caymanchem.com The metabolic cascade begins with the parent compound, PGF2α, which is rapidly converted in the lungs to its 15-keto-13,14-dihydro metabolite, PGFM. wtm.at PGFM itself has a longer circulatory half-life than PGF2α, but for a comprehensive assessment of total systemic production, the downstream, more stable urinary metabolite, this compound, is often measured. wtm.atki.se This direct and primary lineage makes this compound a reliable proxy for systemic PGF2α biosynthesis.

The specificity of this compound becomes evident when compared to metabolites from parallel prostaglandin pathways. Eicosanoids, including prostaglandins (B1171923) and thromboxanes, are derived from arachidonic acid via the cyclooxygenase (COX) pathway, but diverge into distinct branches mediated by specific synthases. ersnet.orgfrontiersin.org

Differentiation from PGE₂ Metabolites: Prostaglandin E₂ (PGE₂) is metabolized into tetranor-PGEM. medchemexpress.complos.org While both PGF2α and PGE2 are major products of the COX pathway, they often have different or even opposing biological activities. Tetranor-PGEM has been identified as a biomarker in conditions heavily associated with inflammation, such as certain cancers and diabetic nephropathy. plos.orgnih.gov For instance, studies in murine models of colitis-associated colorectal cancer found that while urinary tetranor-PGEM and tetranor-PGDM levels were significantly increased, their lack of specificity for the cancer itself was noted due to their elevation in various other inflammatory diseases. plos.orgplos.org This contrasts with the primary associations of PGF2α with uterine smooth muscle contraction and reproductive physiology.

Differentiation from PGD₂ Metabolites: Prostaglandin D₂ (PGD₂) is metabolized to tetranor-PGDM, which is considered an abundant urinary metabolite reflecting PGD₂ biosynthesis. medchemexpress.comcaymanchem.comresearchgate.net PGD₂ is prominently involved in allergic responses and inflammation. aimspress.com Research in muscular dystrophy has utilized tetranor-PGDM as a key biomarker to track disease pathogenesis and the effects of therapies targeting the PGD₂ pathway. amazonaws.comresearchgate.net The measurement of tetranor-PGDM thus provides a window into a different axis of prostaglandin biology compared to this compound.

Differentiation from Thromboxane Metabolites: Thromboxane A₂ (TXA₂), another arachidonic acid derivative, is a potent mediator of platelet aggregation and vasoconstriction. ersnet.org Its metabolites, such as 11-dehydro-thromboxane B₂, are measured to assess TXA₂ synthesis, which is particularly relevant in cardiovascular research and studies on asthma. ersnet.orgfrontiersin.org This pathway, while originating from the same COX-derived precursor as prostaglandins, is enzymatically distinct and serves different physiological functions.

Differentiation from Isoprostanes: A critical distinction must be made between prostaglandins and isoprostanes. While this compound is a product of the enzymatic COX pathway, F₂-isoprostanes like 8-iso-PGF2α are formed via the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. ersnet.orgcore.ac.uk This makes F₂-isoprostanes specific and reliable biomarkers of oxidative stress, a fundamentally different biological process than the signaling pathway represented by PGF2α. core.ac.ukresearchgate.net Therefore, measuring this compound provides an index of a specific enzymatic signaling pathway, whereas measuring 8-iso-PGF2α provides an index of systemic lipid peroxidation and oxidative damage.

The following table summarizes the differentiation of this compound from other key lipid biomarkers based on their metabolic origin and primary research applications.

| Biomarker | Parent Compound | Key Synthesis Pathway | Primary Associated Biological Process / Disease State |

|---|---|---|---|

| This compound | Prostaglandin F₂α (PGF₂α) | Enzymatic: Cyclooxygenase (COX) pathway, PGF synthase | Reproductive physiology (parturition, luteolysis), Smooth muscle contraction. caymanchem.comwtm.atplos.org |

| tetranor-PGEM | Prostaglandin E₂ (PGE₂) | Enzymatic: Cyclooxygenase (COX) pathway, PGE synthase | Inflammation, Fever, Colitis-associated cancer, Diabetic nephropathy. frontiersin.orgplos.orgnih.govplos.org |

| tetranor-PGDM | Prostaglandin D₂ (PGD₂) | Enzymatic: Cyclooxygenase (COX) pathway, PGD synthase | Allergic response, Inflammation, Sleep regulation, Muscular dystrophy. caymanchem.comaimspress.comresearchgate.net |

| 8-iso-PGF₂α | Arachidonic Acid | Non-Enzymatic: Free-radical mediated lipid peroxidation | Oxidative stress. ersnet.orgcore.ac.ukresearchgate.net |

| 11-dehydro-TXB₂ | Thromboxane A₂ (TXA₂) | Enzymatic: Cyclooxygenase (COX) pathway, Thromboxane synthase | Platelet aggregation, Vasoconstriction, Asthma. ersnet.orgfrontiersin.org |

Preclinical and Mechanistic Investigations of Tetranor Pgfm in Physiological and Pathophysiological Contexts

Integration into Lipidomics and Eicosanoid Profiling Studies

Tetranor-PGFM is a key analyte in targeted lipidomics and eicosanoid profiling, which aim to quantify a specific set of lipid mediators to understand their roles in biological systems. lcms.cz Advanced analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are employed for the simultaneous quantification of numerous eicosanoids, including this compound, from various biological samples like plasma and urine. jci.orglipidmaps.org

These profiling studies are instrumental in differentiating the metabolic signatures of various cell populations and conditions. For instance, lipid mediator profiling has been used to distinguish the eicosanoid patterns in different mast cell populations. lcms.cz In another study, the analysis of extracellular vesicles from macrophages revealed distinct eicosanoid profiles, with significant differences in the levels of tetranor-PGEM and tetranor-PGDM, metabolites of the pro-inflammatory prostaglandins (B1171923) PGE2 and PGD2, between different macrophage polarization states. nih.gov

The accurate quantification of these metabolites is critical. Isotope-labeled internal standards are utilized to correct for variations in sample extraction and analysis, ensuring the reliability of the data. lipidmaps.org Solid-phase extraction (SPE) is a commonly used technique to isolate eicosanoids from complex biological matrices, enhancing the sensitivity of detection for low-abundance species. lipidmaps.org

Table 1: Eicosanoids and Related Compounds in Profiling Studies

| Compound | Abbreviation | Precursor | Pathway |

|---|---|---|---|

| Prostaglandin (B15479496) F2α | PGF2α | Arachidonic Acid | Cyclooxygenase (COX) |

| Prostaglandin E2 | PGE2 | Arachidonic Acid | Cyclooxygenase (COX) |

| Prostaglandin D2 | PGD2 | Arachidonic Acid | Cyclooxygenase (COX) |

| Thromboxane B2 | TxB2 | Arachidonic Acid | Cyclooxygenase (COX) |

| 5-Hydroxyeicosatetraenoic acid | 5-HETE | Arachidonic Acid | Lipoxygenase (LOX) |

| 12-Hydroxyeicosatetraenoic acid | 12-HETE | Arachidonic Acid | Lipoxygenase (LOX) |

| 15-Hydroxyeicosatetraenoic acid | 15-HETE | Arachidonic Acid | Lipoxygenase (LOX) |

| 8-iso-Prostaglandin F2α | 8-iso-PGF2α | Arachidonic Acid | Non-enzymatic (Oxidative Stress) |

Investigations into the Arachidonic Acid Cascade and Prostanoid Signaling

The synthesis of this compound is intrinsically linked to the arachidonic acid (AA) cascade. jci.org AA, a polyunsaturated fatty acid, is metabolized by cyclooxygenase (COX) enzymes to produce an unstable intermediate, PGH2. cvphysiology.com This intermediate is then converted by specific synthases into various prostanoids, including PGF2α. jci.org PGF2α subsequently undergoes metabolism to form more stable compounds, with this compound being a major end-product excreted in the urine. ki.semdpi.com

The study of this compound provides a window into the activity of the entire prostanoid signaling pathway. For example, in inflammatory conditions, the expression of COX-2 is often upregulated, leading to increased production of prostanoids. cvphysiology.com By measuring urinary this compound, researchers can indirectly assess the in vivo activity of the PGF2α pathway. This is particularly valuable as the primary prostaglandins are often unstable and have short half-lives. nih.gov

Research has also explored the role of prostanoid metabolites in various diseases. In rheumatoid arthritis, for instance, lipid and oxylipin metabolism are significantly dysregulated. ki.se Similarly, studies in cystic fibrosis have shown elevated levels of tetranor-PGEM, the metabolite of PGE2, which correlate with disease severity. mdpi.com

Research on Prostaglandin Transporters and Their Impact on Metabolite Levels

Prostaglandin transporters, such as the solute carrier organic anion transporter family member 2A1 (SLCO2A1), play a crucial role in the cellular uptake and clearance of prostaglandins. nih.gov Mutations in the genes encoding these transporters can lead to altered prostaglandin levels and associated pathologies.

A study investigating a novel mutation in the SLCO2A1 gene demonstrated its impact on prostaglandin metabolism. nih.govresearchgate.net The research showed that this mutation leads to chronic enteropathy and is associated with altered urinary levels of tetranor-prostaglandin metabolites, including t-PGFM. nih.govresearchgate.net This highlights the importance of transporter function in maintaining prostanoid homeostasis and the utility of measuring metabolites like this compound in studying transporter-related disorders.

Animal Model Studies on Prostaglandin F2α-Mediated Biological Functions (indirectly via metabolite)

Animal models are indispensable for elucidating the biological functions of PGF2α, with this compound serving as a key readout. For example, in a mouse model of colitis-associated colorectal cancer (CAC), urinary levels of tetranor-PGEM and tetranor-PGDM were significantly increased during both the acute colitis and carcinogenesis phases. plos.orgplos.org This suggests an upregulation of the PGE2 and PGD2 pathways in this disease model.

Furthermore, studies in felids have utilized the measurement of PGF2α metabolites (PGFM) in feces and urine as a non-invasive marker for pregnancy. si.edu These studies demonstrate a significant increase in PGFM levels during gestation, highlighting the role of PGF2α in reproductive processes. si.edu

Exploratory Research on this compound in Oxidative Stress Models (in relation to 8-iso-PGF2α)

This compound is also investigated in the context of oxidative stress, often in conjunction with 8-iso-prostaglandin F2α (8-iso-PGF2α), a well-established biomarker of lipid peroxidation. nih.gov While 8-iso-PGF2α is formed non-enzymatically through free radical-catalyzed peroxidation of arachidonic acid, PGF2α is produced via the enzymatic COX pathway. plos.orgnih.gov

In a mouse model of colitis-associated cancer, urinary levels of 8-iso-PGF2α and its metabolite, 2,3-dinor-8-iso-PGF2α, were significantly increased only during the carcinogenesis phase, whereas tetranor-PGEM and tetranor-PGDM were elevated in both acute colitis and carcinogenesis. plos.orgplos.org This suggests that while enzymatic prostaglandin production is elevated throughout the disease process, a significant increase in oxidative stress occurs specifically during tumor development. plos.org

Research in triathletes has also explored the impact of chronic training on oxidative stress markers. One study found that after a training program, urinary concentrations of the PGM tetranor-PGEM and the isoprostane 8-iso-PGF2α were lower, indicating a potential adaptation to exercise-induced oxidative stress. researchgate.net

Table 2: Key Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| tetranor-Prostaglandin F Metabolite | This compound |

| Prostaglandin F2α | PGF2α |

| Prostaglandin E2 | PGE2 |

| Prostaglandin D2 | PGD2 |

| tetranor-Prostaglandin E Metabolite | tetranor-PGEM |

| tetranor-Prostaglandin D Metabolite | tetranor-PGDM |

| Arachidonic Acid | AA |

| 8-iso-Prostaglandin F2α | 8-iso-PGF2α |

| 2,3-dinor-8-iso-Prostaglandin F2α | 2,3-dinor-8-iso-PGF2α |

| Cyclooxygenase | COX |

Future Directions and Emerging Research Avenues for Tetranor Pgfm Studies

Development of Advanced Analytical Techniques for Enhanced Resolution

The accurate quantification of tetranor-PGFM is fundamental to its study. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful tool, future efforts will focus on developing even more sensitive and high-throughput methods. researchgate.netnih.gov The goal is to achieve enhanced resolution, allowing for the detection of subtle changes in this compound levels that may be clinically significant.

Current methods, though robust, can be time-consuming. nih.gov The development of automated analytical platforms and novel immunoassay techniques, such as chemiluminescent enzyme immunoassays (CLEIA), holds promise for faster and more efficient analysis, which is crucial for large-scale clinical studies. nih.gov Furthermore, refining online solid-phase extraction (SPE) techniques coupled with LC-MS/MS can improve sample cleanup and reduce matrix effects, leading to more accurate quantification. researchgate.net

Exploration of this compound Roles in Underexplored Biological Systems

Much of the research on this compound has centered on its role in known inflammatory pathways and specific conditions like food allergies and certain cancers. d-nb.inforesearchgate.net However, its potential involvement in a wider range of biological systems remains largely unexplored. Future research should venture into these new territories.

For instance, studies have begun to investigate the lipid profiles, including prostaglandins (B1171923), in the context of cervical intraepithelial neoplasia and COVID-19. d-nb.infofrontiersin.org In a study on cervical pre-cancerous lesions, this compound was one of the lipids identified that helped distinguish between healthy individuals and those with squamous intraepithelial lesions. d-nb.info Similarly, significantly higher levels of a PGF2α metabolite, this compound, were found in the urine of COVID-19 patients compared to healthy individuals. frontiersin.org These preliminary findings open the door for more in-depth investigations into the role of this compound in infectious diseases and the progression of various malignancies.

Interdisciplinary Research Integrating this compound Analysis with Omics Technologies

The future of biomedical research lies in the integration of multiple "omics" disciplines. Combining lipidomics, the study of lipids like this compound, with genomics, proteomics, and metabolomics will provide a more holistic understanding of complex biological processes. csic.es

For example, integrating lipidomic data with genetic information could reveal how specific genetic variations influence the metabolism of PGF2α and the subsequent production of this compound. csic.es This approach could help identify individuals who are genetically predisposed to certain inflammatory conditions. In the context of cervical cancer, an untargeted lipidomic approach has already shown the potential to distinguish between healthy individuals and those with pre-cancerous lesions based on their lipid profiles, which included this compound. d-nb.infod-nb.info Such multi-omics approaches can lead to the discovery of more robust biomarkers and a deeper understanding of disease mechanisms. researchgate.net

Refinement of Biomarker Specificity and Sensitivity in Preclinical Disease Models

Preclinical animal models are indispensable for studying disease mechanisms and for the initial stages of drug development. Future research must focus on refining the use of this compound as a biomarker in these models. This includes establishing more precise correlations between urinary this compound levels and the pathological state of the disease.

In a mouse model of food allergy, urinary levels of tetranor-PGDM, a metabolite of PGD2, were found to correlate with the severity of allergic symptoms. researchgate.net Similar detailed studies are needed for this compound across a range of disease models. For instance, in a murine model of colitis-associated colorectal cancer, urinary levels of prostaglandin (B15479496) metabolites were significantly increased. plos.org By meticulously tracking this compound levels alongside disease progression in various preclinical models, researchers can enhance its specificity and sensitivity as a biomarker, ultimately improving its translational value for human diseases.

Q & A

Q. What are the established methodologies for quantifying tetranor-PGFM in biological samples?

this compound is primarily quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for lipid metabolites. In plasma, this compound is the dominant metabolite of PGF2α and can be detected within 20 minutes post-injection, making it a stable biomarker for acute inflammatory responses . For urinary measurements, 24-hour urine collection is standard, with mean concentrations in healthy subjects reported as 1.6 ± 7.1 μg/24h (women) and 1.6 ± 6.0 μg/24h (men) . Enzyme-linked immunosorbent assays (ELISAs) are also used but require rigorous validation to avoid cross-reactivity with structurally similar prostaglandins .

Q. What are the normal reference ranges for this compound in healthy populations?

Baseline plasma levels of this compound in healthy individuals are approximately 60–100 pg/mL , rising sharply during physiological stressors like parturition (peaking at 1000–2000 pg/mL 2 hours postpartum). Urinary excretion remains stable under normal conditions but varies slightly by gender and renal function . Researchers should establish cohort-specific reference ranges due to variability in metabolic rates and assay protocols.

Q. How does this compound function as a biomarker in inflammatory and degenerative diseases?

this compound reflects systemic PGF2α production, which is upregulated in inflammatory pathways (e.g., arthritis, polymyalgia rheumatica). It distinguishes disease subtypes: for example, elevated levels in elderly-onset rheumatoid arthritis (EORA) correlate with oxidative stress markers, while in polymyalgia rheumatica (PMR), it associates with leukotriene B4 (LTB4) . Its stability in plasma and urine makes it preferable over transient precursors like 13,14-dihydro-15-keto PGF2α .

Advanced Research Questions

Q. How should experimental designs account for confounding factors when measuring this compound in comparative studies?

Key considerations include:

- Timing of sample collection : Plasma levels peak post-stress (e.g., 2 hours post-parturition), while urinary levels integrate over 24 hours .

- Renal function : Since this compound is renally excreted, studies must adjust for creatinine clearance or exclude participants with kidney dysfunction .

- Cohort stratification : Disease subtyping (e.g., EORA vs. PMR) requires multivariate analysis to isolate this compound’s diagnostic contribution from co-elevated biomarkers like 6R-LXA4 or bicyclo-PGE2 .

Q. What strategies resolve discrepancies in this compound levels across clinical studies?

Contradictions often arise from:

- Assay variability : Cross-validate results using orthogonal methods (e.g., LC-MS/MS vs. ELISA) .

- Population heterogeneity : Meta-analyses should adjust for age, sex, and comorbidities. For example, post-partum studies show this compound remains elevated for 24 hours, unlike shorter-lived precursors .

- Preanalytical factors : Standardize sample handling (e.g., freeze-thaw cycles, anticoagulants) to minimize degradation .

Q. How can this compound be validated as a diagnostic biomarker in pathophysiological studies?

Validation requires:

- Multi-cohort replication : Compare levels across independent cohorts (e.g., EORA vs. controls) with sufficient statistical power .

- Mechanistic linkage : Demonstrate causality via knockdown/overexpression models (e.g., PGF2α synthase inhibition) and correlate this compound changes with disease activity scores .

- ROC analysis : Establish cutoff values for sensitivity/specificity, particularly in diseases with overlapping biomarkers (e.g., arthritis subtypes) .

Methodological Recommendations

- Use LC-MS/MS for high-throughput studies requiring precision .

- For longitudinal designs, prioritize urinary this compound to capture integrated metabolic output .

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions, ensuring alignment with gaps in prostaglandin biomarker research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.